

Technical Guide: Spectroscopic Data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-N-Glycidylphthalimide

Cat. No.: B114293

[Get Quote](#)

This document provides a comprehensive overview of the spectroscopic data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide, a key intermediate in various chemical syntheses. The intended audience includes researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Presentation

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide.

Table 1: ¹H NMR Spectroscopic Data

This table presents the proton NMR data, including chemical shifts (δ) in parts per million (ppm), multiplicity, and coupling constants (J) in Hertz (Hz).

Chemical Shift (δ) ppm	Multiplicity & Coupling Constants (J) Hz	Assignment
7.81–7.96	multiplet	2H (Aromatic)
7.62–7.79	multiplet	2H (Aromatic)
3.91–4.04	multiplet	1H (CH ₂ -N)
3.72–3.85	multiplet	1H (CH ₂ -N)
3.24	tdd, J = 5.0, 3.9, 2.5	1H (Epoxy CH)
2.75–2.90	multiplet	1H (Epoxy CH ₂)
2.68	dd, J = 4.9, 2.5	1H (Epoxy CH ₂)
Data sourced from a 500 MHz spectrum in CDCl ₃ [1].		

Table 2: ¹³C NMR Spectroscopic Data

This table details the carbon-13 NMR chemical shifts (δ) in ppm.

Chemical Shift (δ) ppm	Assignment
168.0	Carbonyl (C=O)
134.1	Aromatic
131.9	Aromatic
123.4	Aromatic
49.1	Epoxy CH
46.1	Epoxy CH ₂
39.7	N-CH ₂
Data sourced from a 126 MHz spectrum in CDCl ₃ [1].	

Table 3: Infrared (IR) Spectroscopy Data

This table lists the characteristic absorption bands (ν_{max}) in wavenumbers (cm^{-1}).

Wavenumber (ν_{max}) cm^{-1}	Functional Group Assignment
1772, 1712	C=O stretch (Phthalimide)
1606	C=C stretch (Aromatic)
1395	C-N stretch
1254, 900, 848	Epoxide ring vibrations
Data sourced from a Nujol mull preparation[1].	

Experimental Protocols

The data presented in this guide were obtained using the following experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

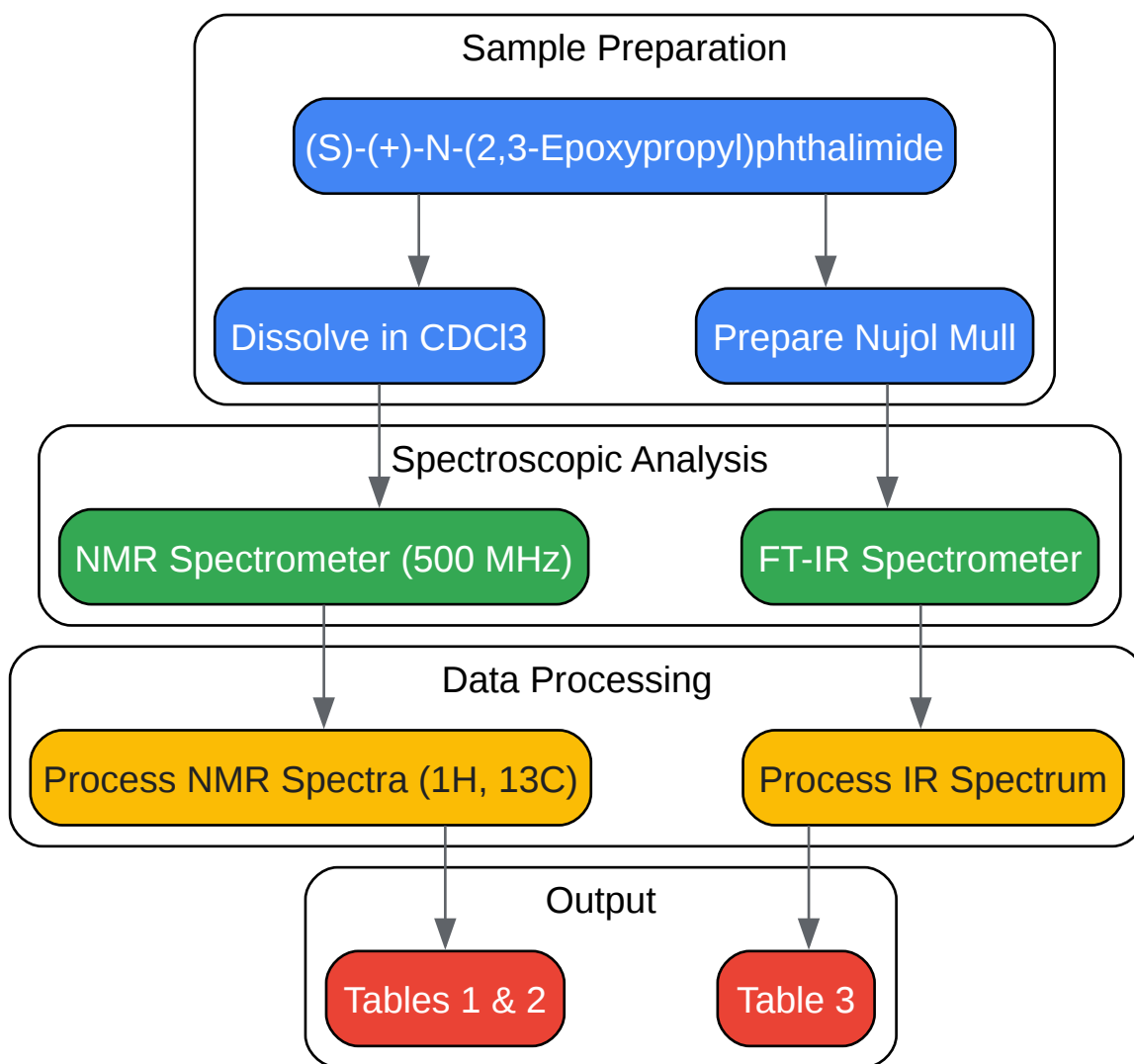
^1H NMR and ^{13}C NMR spectra were recorded on a Varian NMR System 500 MHz spectrometer. [1] The solvent used was deuterated chloroform (CDCl_3). Chemical shifts (δ) are reported in parts per million (ppm) and were referenced relative to the residual solvent signals (CDCl_3 : $\delta\text{H} = 7.26$ ppm, $\delta\text{C} = 77.16$ ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum was obtained from a sample prepared as a Nujol mull.[1]

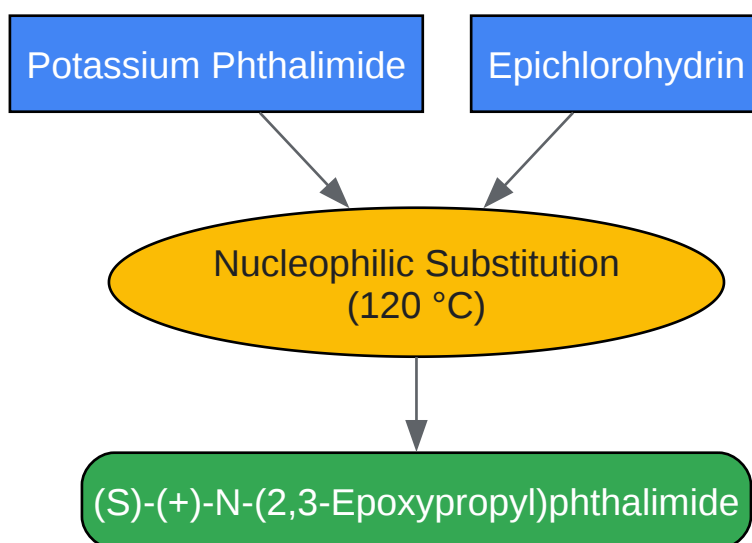
Visualized Workflows

The following diagrams illustrate key logical and experimental workflows related to (S)-(+)-N-(2,3-Epoxypropyl)phthalimide.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.



[Click to download full resolution via product page](#)

Caption: Synthesis of the Target Compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Technical Guide: Spectroscopic Data for (S)-(+)-N-(2,3-Epoxypropyl)phthalimide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b114293#spectroscopic-data-nmr-ir-for-s-n-2-3-epoxypropyl-phthalimide\]](https://www.benchchem.com/product/b114293#spectroscopic-data-nmr-ir-for-s-n-2-3-epoxypropyl-phthalimide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com